methyl N-(4-{[4-(thiolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}phenyl)carbamate
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Overview
Description
Methyl N-(4-{[4-(thiolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}phenyl)carbamate is a complex organic compound that features a unique combination of functional groups, including a carbamate, sulfonyl, and diazepane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(4-{[4-(thiolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}phenyl)carbamate typically involves multiple steps, starting with the preparation of the core diazepane structure. The thiolan-3-yl group is introduced through a nucleophilic substitution reaction, followed by the sulfonylation of the phenyl ring. The final step involves the formation of the carbamate group through a reaction with methyl isocyanate under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl N-(4-{[4-(thiolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}phenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The thiolan-3-yl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
Methyl N-(4-{[4-(thiolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}phenyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as an enzyme inhibitor.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl N-(4-{[4-(thiolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}phenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming a covalent bond with the active site. The sulfonyl group may enhance the compound’s binding affinity and specificity. The diazepane moiety can interact with various receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- Methyl N-[(thiolan-3-yl)methyl]carbamate
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(thiolan-3-yl)-1,4-diazepan-1-yl]sulfonyl)phenyl)carbamate
Uniqueness
Methyl N-(4-{[4-(thiolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}phenyl)carbamate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiolan-3-yl and diazepane moieties provides a versatile scaffold for further functionalization and optimization .
Properties
IUPAC Name |
methyl N-[4-[[4-(thiolan-3-yl)-1,4-diazepan-1-yl]sulfonyl]phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4S2/c1-24-17(21)18-14-3-5-16(6-4-14)26(22,23)20-9-2-8-19(10-11-20)15-7-12-25-13-15/h3-6,15H,2,7-13H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSKDGIMNEWXXAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCN(CC2)C3CCSC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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